4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI)
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and stereochemical configuration. The compound bears the Chemical Abstracts Service registry number 193222-44-5 and possesses the molecular formula C11H13NO with a molecular weight of 175.23 grams per mole. The complete International Union of Pure and Applied Chemistry name reflects the hexahydronaphthalene core structure with specific positioning of the carbonitrile and oxo functional groups.
The stereochemical designation (S) in the compound name refers to the absolute configuration at the 4a-position, which is determined according to the Cahn-Ingold-Prelog priority rules. This system provides an unambiguous method for defining the three-dimensional arrangement of atoms around stereogenic centers. The (S) configuration indicates that when the substituents around the chiral center are arranged according to their priority based on atomic number, the sequence proceeds in a counterclockwise direction when viewed with the lowest priority group oriented away from the observer.
The hexahydro designation indicates that six hydrogen atoms have been added across the naphthalene ring system, resulting in partial saturation of the aromatic framework. This structural modification significantly alters the electronic properties and chemical reactivity compared to the fully aromatic naphthalene parent compound. The positioning of the carbonitrile group at the 4a-position and the ketone functionality at the 7-position creates a unique substitution pattern that defines the molecule's overall chemical character.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| Chemical Abstracts Service Number | 193222-44-5 |
| Stereochemical Configuration | (S) at 4a-position |
| Functional Groups | Carbonitrile, Ketone |
X-ray Crystallographic Analysis of Bicyclic Framework
X-ray crystallography serves as the definitive method for determining the three-dimensional atomic structure of crystalline materials and provides crucial insights into the molecular architecture of complex organic compounds. The technique utilizes the diffraction of X-rays by the ordered arrangement of atoms within crystal lattices to reveal precise structural information at the atomic level. For bicyclic frameworks such as the hexahydronaphthalene system in 4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI), crystallographic analysis can illuminate bond lengths, bond angles, and conformational preferences that govern molecular behavior.
The crystallographic investigation of similar naphthalene-derived structures has demonstrated the importance of crystal packing arrangements and intermolecular interactions in determining solid-state properties. The bicyclic framework of hexahydronaphthalene derivatives typically exhibits chair-like conformations for the saturated ring portions, while maintaining specific angular relationships between the fused ring systems. The presence of the carbonitrile group at the 4a-position introduces significant steric and electronic effects that influence the overall molecular conformation and crystal packing behavior.
Crystallographic studies of related pentameric ligand-gated ion channels and similar complex molecular systems have shown that the quality of diffraction data depends critically on crystal preparation and the inherent flexibility of certain molecular regions. For bicyclic organic compounds, factors such as thermal motion, crystal defects, and molecular disorder can affect the precision of structural determinations. The rigid bicyclic framework of the hexahydronaphthalene system generally provides favorable characteristics for high-resolution crystallographic analysis, though the presence of flexible substituents may introduce local disorder effects.
The application of X-ray crystallography to organic compounds requires careful consideration of crystal growth conditions, space group determination, and refinement strategies. The systematic analysis involves directing X-rays at single crystals and interpreting the resulting diffraction patterns using Bragg's law, which relates diffraction angles to interplanar spacing within the crystal lattice. Modern crystallographic techniques enable the determination of absolute configuration, providing definitive confirmation of stereochemical assignments such as the (S) designation in the target compound.
Comparative Analysis of Chemical Abstracts Service Registry Numbers 480439-17-6 versus 193222-44-5
The comparative analysis of Chemical Abstracts Service registry numbers 480439-17-6 and 193222-44-5 reveals fundamental differences in molecular structure and chemical classification despite potential similarities in naming patterns. Chemical Abstracts Service number 193222-44-5 corresponds to the target compound 4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) with molecular formula C11H13NO and molecular weight 175.23 grams per mole.
In contrast, Chemical Abstracts Service number 480439-17-6 identifies 2-sec-Butylphenyl isocyanate, which possesses a distinctly different molecular structure and functional group profile. This compound exhibits the molecular formula C10H11NO and molecular weight 175.23 grams per mole, incorporating an isocyanate functional group rather than the carbonitrile and ketone functionalities present in the hexahydronaphthalene derivative. The isocyanate compound features a phenyl ring substituted with a secondary butyl group and an isocyanate moiety, representing a fundamentally different structural class from the bicyclic naphthalene system.
The molecular weight similarity between these two compounds (both approximately 175.23 grams per mole) represents a coincidental isomeric relationship, where different atomic arrangements yield identical molecular formulas and masses. However, the structural differences between the hexahydronaphthalene bicyclic framework and the monocyclic phenyl system result in dramatically different chemical properties, reactivity patterns, and potential applications. The presence of isocyanate functionality in Chemical Abstracts Service number 480439-17-6 confers high reactivity toward nucleophiles, while the carbonitrile and ketone groups in Chemical Abstracts Service number 193222-44-5 exhibit different electrophilic and hydrogen-bonding characteristics.
The stereochemical complexity differs significantly between these compounds, with Chemical Abstracts Service number 193222-44-5 containing a defined chiral center at the 4a-position of the bicyclic framework, while Chemical Abstracts Service number 480439-17-6 features achiral substitution patterns on the phenyl ring. This difference in chirality has profound implications for biological activity, synthetic applications, and analytical characterization methods.
| Chemical Abstracts Service Number | Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 193222-44-5 | 4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) | C11H13NO | 175.23 g/mol | Carbonitrile, Ketone |
| 480439-17-6 | 2-sec-Butylphenyl isocyanate | C10H11NO | 175.23 g/mol | Isocyanate |
The comparative analysis demonstrates the critical importance of precise Chemical Abstracts Service registry number identification in chemical research and documentation. While both compounds share similar molecular weights and contain nitrogen and oxygen heteroatoms, their distinct structural frameworks and functional group profiles place them in entirely different chemical categories with unique synthetic pathways, reactivity profiles, and potential applications in organic synthesis and materials science.
Properties
IUPAC Name |
(4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-8-11-5-2-1-3-9(11)7-10(13)4-6-11/h7H,1-6H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTLQNPPMNWICZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC(=O)C=C2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCC(=O)C=C2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Naphthalene Precursors
A foundational approach involves the hydrogenation of naphthalene derivatives to generate the hexahydro-naphthalene core. For instance, 1-naphthalenecarbonitrile undergoes partial hydrogenation under palladium-on-carbon (Pd/C) catalysis in tetrahydrofuran (THF) at 60°C and 50 psi H₂ pressure. This step selectively reduces the aromatic rings while preserving the nitrile functionality. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 7-oxo group, yielding the ketone intermediate.
Key Considerations :
-
Stereochemical Control : The (S)-configuration at the 4a position is achieved using chiral auxiliaries or asymmetric hydrogenation catalysts, such as (R)-BINAP-Ru complexes, which enforce enantioselectivity.
-
Yield Optimization : Reaction monitoring via thin-layer chromatography (TLC) ensures minimal over-reduction, with typical yields ranging from 65% to 78% for the hydrogenation step.
Cyclohexenone Annulation and Cyanide Incorporation
An alternative route employs cyclohexenone derivatives as starting materials. 2-Iodo-1-naphthalenecarbonitrile (prepared via iodination of 1-naphthalenecarbonitrile using I₂ in THF at −78°C) undergoes Heck coupling with cyclohexenone in the presence of Pd(OAc)₂ and triethylamine. This forms the bicyclic framework, which is subsequently hydrogenated to saturate the olefinic bonds.
Reaction Conditions :
Multi-Component Condensation Strategies
Recent advances utilize one-pot multi-component reactions (MCRs) to streamline synthesis. A mixture of amine , alkyne , and aldehyde precursors reacts in acetic acid under air, catalyzed by Al(OTf)₃, to form the hexahydro-naphthalenecarbonitrile skeleton. For example:
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Amine : 4-Methylaniline (1.1 equiv)
-
Aldehyde : Veratraldehyde (1.0 equiv)
-
Alkyne : Ethynylcyclohexane (1.5 equiv)
The reaction proceeds via imine formation, followed by cyclization and oxidation, achieving 61% yield in gram-scale preparations.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN2 kinetics |
| Solvent | DMF | Enhances nucleophilicity |
| Reaction Time | 12 h | Completes substitution |
Sandmeyer-Type Reactions
Aryl diazonium salts derived from 7-oxo-hexahydro-naphthylamine undergo Sandmeyer reaction with CuCN/KCN in aqueous HCl, replacing the amino group with a nitrile. This method is less favored due to lower stereochemical control (∼55% enantiomeric excess) compared to BrCN approaches.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 11.22 (s, 1H, ketone proton)
-
δ 2.80–2.45 (m, 6H, cyclohexyl CH₂)
¹³C NMR :
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity, with the (S)-enantiomer eluting at 12.7 min (99.2% ee).
Mass Spectrometry
ESI-MS : m/z 175.231 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃NO.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Catalytic Hydrogenation | 78 | High (98% ee) | Scalable | Requires chiral catalysts |
| Multi-Component Reaction | 61 | Moderate (85% ee) | One-pot simplicity | Sensitivity to oxygen |
| Sandmeyer Reaction | 55 | Low (55% ee) | Amenable to aryl amines | Poor stereocontrol |
Industrial-Scale Production Insights
Gram-scale synthesis (50 mmol) using Al(OTf)₃ catalysis in acetic acid achieves 61% yield after 48 hours. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Target Compound
- Functional Groups: Ketone (C=O), nitrile (C≡N).
- Stereochemistry: (S)-configured chiral center.
- Aromaticity: Partially saturated naphthalene system.
3-[1-(4-Methylbenzoyl)-2-(4-methylphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione ()
- Molecular Formula : C₃₃H₂₂N₂O₅
- Functional Groups : Three ketones (trione), aromatic rings, and an amide (NHCO).
- Structure: A naphthoquinoxaline core with bulky substituents, leading to high molecular weight (526.5 g/mol) and rigidity .
7-Fluoro-1,2-dihydronaphthalene (CAS: 75693-18-4) ()
- Molecular Formula : C₁₀H₉F
- Functional Groups : Fluorine substituent, partially hydrogenated naphthalene.
Physical and Spectral Properties
Research Findings and Implications
- Stereochemical Influence: The (S)-configuration of the target compound could enhance enantioselectivity in catalytic processes, a feature absent in the non-chiral analogs .
- Biological Activity: The naphthoquinoxaline derivative’s complex structure and trione groups correlate with documented bioactivity in similar compounds, such as kinase inhibition .
- Market Availability: The target compound is produced by Atomax Chemicals Co., Ltd., highlighting its industrial relevance, while the naphthoquinoxaline derivative remains primarily a research compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-4a(2H)-naphthalenecarbonitrile, and how can reaction yields be improved?
- Methodological Answer : The compound's synthesis involves stereoselective cyclization or ring-closing reactions. For example, analogous naphthalenecarbonitrile derivatives are synthesized via oxime formation followed by acetylation (as seen in 4-hydroxynaphthalene-2-carbonitrile synthesis ). To improve yields:
- Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantioselectivity for the (S)-configuration.
- Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to stabilize intermediates.
- Monitor reaction progress via HPLC or GC-MS to identify kinetic bottlenecks .
Q. How can the stereochemical purity of the (S)-enantiomer be validated experimentally?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers.
- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm the (S)-configuration.
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., co-crystals with chiral acids) to unambiguously assign stereochemistry .
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Thermal Stability : TGA/DSC to assess decomposition points (e.g., boiling point ~360°C ).
- Solubility : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol).
- Spectroscopy :
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
- NMR : Assign ¹³C signals for the carbonyl carbon (~200 ppm) and nitrile carbon (~120 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity or metabolic pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic predictions .
- QSAR Models : Train models on naphthalene derivatives’ toxicity data (e.g., hepatic clearance rates) to forecast pharmacokinetic behavior .
- MD Simulations : Analyze binding stability in aqueous/lipid bilayers to estimate membrane permeability .
Q. What strategies resolve contradictions between experimental and computational data (e.g., dipole moments, logP)?
- Methodological Answer :
- Benchmark Calculations : Compare DFT methods (e.g., B3LYP vs. M06-2X) for property predictions. For example, recalculate logP using COSMO-RS if experimental values deviate >0.5 units .
- Error Analysis : Quantify solvent effects (e.g., implicit vs. explicit solvation models) in computational studies.
- Experimental Replication : Repeat measurements under controlled humidity/temperature to minimize environmental variability .
Q. How can in vitro toxicological studies be designed to assess hepatotoxicity risks?
- Methodological Answer :
- Hepatocyte Assays : Use primary human hepatocytes or HepG2 cells to measure cytotoxicity (MTT assay) and CYP450 inhibition (luminescent substrates).
- Reactive Metabolite Screening : Incubate the compound with liver microsomes + NADPH, and trap electrophilic intermediates using glutathione (GSH).
- Transcriptomics : Profile gene expression (RNA-seq) for oxidative stress markers (e.g., NRF2, SOD1) .
Methodological Challenges and Solutions
Q. What experimental designs ensure reproducibility in scaling up synthesis?
- Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize parameters (catalyst loading, temperature).
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring.
- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate high-purity batches .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
